molecular formula C18H15N3O2 B14656226 2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 51916-96-2

2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one

Cat. No.: B14656226
CAS No.: 51916-96-2
M. Wt: 305.3 g/mol
InChI Key: NCGAXVCDHBNXPF-UHFFFAOYSA-N
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Description

2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is a complex heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . This binding can lead to the modulation of enzyme activity, inhibition of viral replication, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity enhances its potential for diverse biological activities and applications in various scientific fields .

Properties

CAS No.

51916-96-2

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-acetyl-1-phenyl-3,5-dihydro-1H-pyridazino[4,5-b]indol-4-one

InChI

InChI=1S/C18H15N3O2/c1-11(22)21-17(12-7-3-2-4-8-12)15-13-9-5-6-10-14(13)19-16(15)18(23)20-21/h2-10,17,19H,1H3,(H,20,23)

InChI Key

NCGAXVCDHBNXPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(C(=O)N1)NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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